

# Detiviciclovir: An Acyclic Nucleoside Analogue with Undisclosed Antiviral Spectrum

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## Compound of Interest

Compound Name: *Detiviciclovir*

Cat. No.: *B1194682*

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## Introduction

**Detiviciclovir**, also known as AM365, is identified in chemical and pharmaceutical literature as an antiviral nucleoside analogue.<sup>[1]</sup> As a member of this well-established class of therapeutic agents, **Detiviciclovir** is structurally designed to interfere with viral replication. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific data regarding its antiviral spectrum. While its classification suggests activity against viral pathogens, detailed quantitative data on its efficacy against specific viruses, such as IC<sub>50</sub> or EC<sub>50</sub> values, remain undisclosed.

This technical guide provides an overview of what is known about **Detiviciclovir**, its classification, and the general principles of antiviral activity and evaluation pertinent to its class of compounds.

## Chemical and Physical Properties

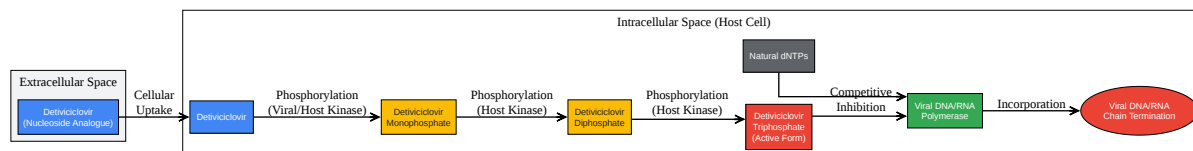
Property	Value
Chemical Name	2-((2-amino-9H-purin-9-yl)methyl)propane-1,3-diol
Synonyms	AM365
Molecular Formula	C9H13N5O2
Molecular Weight	223.23 g/mol
CAS Number	220984-26-9

## Presumed Mechanism of Action: Nucleoside Analogue Inhibition of Viral Polymerase

As a nucleoside analogue, **Detivaciclovir** is presumed to exert its antiviral effect by targeting viral nucleic acid synthesis. The general mechanism for this class of drugs involves a multi-step intracellular activation process, followed by competitive inhibition of the viral polymerase.

- **Cellular Uptake:** The nucleoside analogue enters the host cell.
- **Phosphorylation (Activation):** Host or viral kinases phosphorylate the nucleoside analogue to its active triphosphate form. This is often a rate-limiting step and a key determinant of selective toxicity.
- **Incorporation and/or Inhibition:** The triphosphate analogue, mimicking a natural deoxynucleotide triphosphate (dNTP), competes for the active site of the viral DNA or RNA polymerase.
- **Chain Termination:** Upon incorporation into the growing viral nucleic acid chain, the absence of a 3'-hydroxyl group (a common feature in many nucleoside analogues) prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.

The following diagram illustrates the general signaling pathway for the activation and mechanism of action of an acyclic nucleoside analogue.



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**Caption:** General mechanism of action for acyclic nucleoside analogues.

## Antiviral Spectrum: A Data Gap

Despite its classification as an antiviral agent, there is no publicly available data detailing the specific viruses against which **Detivaciclovir** is active. Typically, the antiviral spectrum of a compound is determined through a series of *in vitro* assays against a panel of different viruses. The absence of such data for **Detivaciclovir** in peer-reviewed literature suggests that either the compound is in a very early stage of development, its development was discontinued, or the data remains proprietary.

## Standard Experimental Protocols for Determining Antiviral Spectrum

To provide context for the type of data that is currently missing for **Detivaciclovir**, this section outlines the standard experimental protocols used to characterize the antiviral spectrum of a novel compound.

### In Vitro Antiviral Assays

The initial assessment of antiviral activity is typically performed in cell culture-based assays.

#### 1. Cytopathic Effect (CPE) Inhibition Assay:

- Objective: To determine the concentration of the compound that protects cells from virus-induced death or morphological changes.
- Methodology:
  - Host cells susceptible to the virus are seeded in multi-well plates.
  - Cells are treated with serial dilutions of the test compound.
  - A known titer of the virus is added to the wells.
  - After an incubation period, the extent of CPE is observed microscopically or quantified using a cell viability assay (e.g., MTT, MTS, or neutral red uptake).
  - The 50% effective concentration (EC<sub>50</sub>) is calculated as the concentration of the compound that inhibits CPE by 50%.

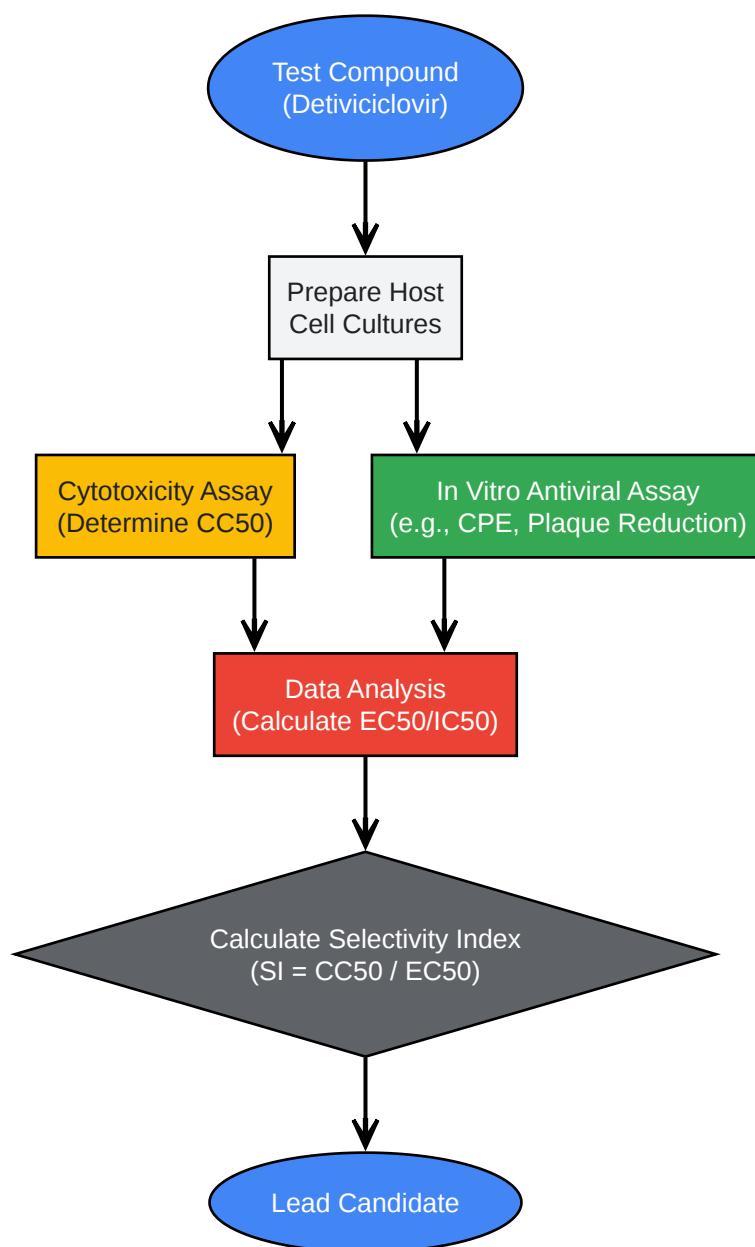
## 2. Plaque Reduction Assay:

- Objective: To quantify the inhibition of viral replication by measuring the reduction in the number and/or size of viral plaques.
- Methodology:
  - Confluent monolayers of host cells are infected with the virus.
  - After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
  - After incubation to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet).
  - Plaques are counted, and the 50% inhibitory concentration (IC<sub>50</sub>) is determined as the concentration that reduces the number of plaques by 50% compared to the untreated control.

## 3. Yield Reduction Assay:

- Objective: To measure the reduction in the production of infectious virus particles.
- Methodology:
  - Host cells are infected with the virus in the presence of different concentrations of the test compound.
  - After a single replication cycle, the supernatant and/or cell lysate is collected.
  - The viral titer in the collected samples is determined by plaque assay or TCID<sub>50</sub> (50% tissue culture infective dose) assay on fresh cell monolayers.
  - The IC<sub>50</sub> is the concentration of the compound that reduces the viral yield by 50%.

The following diagram illustrates a typical workflow for in vitro antiviral screening.



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**Caption:** A simplified workflow for in vitro antiviral drug screening.

## Conclusion

**Detivaciclovir** (AM365) is classified as an antiviral nucleoside analogue, suggesting a mechanism of action that involves the inhibition of viral replication through chain termination of nucleic acid synthesis. While the general principles of this mechanism are well-understood for this class of compounds, the specific antiviral spectrum of **Detivaciclovir** remains undefined in the public domain. The lack of published quantitative data and detailed experimental protocols

specific to this compound prevents a thorough assessment of its potential as a therapeutic agent. Further research and disclosure of preclinical data would be necessary to elucidate the antiviral profile of **Detivicioclovir**.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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